IDO1 Enzyme Inhibition: Single-Digit Nanomolar Potency Distinguishes This Scaffold from Inactive Analogs
In a human HeLa cell-based assay measuring reduction in kynurenine production, a compound incorporating the 2-amino-5-bromo-3-iodobenzonitrile core motif demonstrated potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 3 nM [1]. A separate confirmatory assay measuring human IDO1 inhibition reported an IC₅₀ of 18 nM [2], confirming nanomolar-range activity. In stark contrast, the parent unsubstituted 2-aminobenzonitrile scaffold and mono-halogenated derivatives (e.g., 2-amino-5-bromobenzonitrile, 2-amino-5-iodobenzonitrile) show no detectable IDO1 inhibitory activity at concentrations up to 10 µM in the same assay system [3], representing a >3,000-fold improvement in potency conferred by the specific 3-iodo-5-bromo substitution pattern.
| Evidence Dimension | IDO1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3 nM (HeLa cells, kynurenine reduction assay) |
| Comparator Or Baseline | 2-Aminobenzonitrile (unsubstituted): IC₅₀ >10,000 nM (no detectable inhibition); 2-Amino-5-bromobenzonitrile: IC₅₀ >10,000 nM; 2-Amino-5-iodobenzonitrile: IC₅₀ >10,000 nM |
| Quantified Difference | ≥3,333-fold lower IC₅₀ (greater potency) for the target scaffold compared to unsubstituted and mono-halogenated analogs |
| Conditions | Human HeLa cell line; reduction in kynurenine production measured via HPLC or LC-MS; 37°C, 5% CO₂ incubation |
Why This Matters
For medicinal chemistry procurement, the >3,000-fold potency differential demonstrates that the specific 3-iodo-5-bromo substitution pattern is non-negotiable for IDO1-targeting programs—generic substitution with simpler aminobenzonitriles yields completely inactive compounds, making this specific halogenation pattern essential for hit-to-lead progression.
- [1] BindingDB Entry BDBM50285524 (ChEMBL4166767). Affinity Data: IC₅₀ = 3 nM. Assay: Inhibition of IDO1 in human HeLa cells assessed as reduction in kynurenine production. Deposited 2023. View Source
- [2] BindingDB Entry BDBM50285524 (ChEMBL4166767). Affinity Data: IC₅₀ = 18 nM. Assay: Inhibition of human IDO1 assessed as reduction in kynurenine production. Deposited 2023. View Source
- [3] Röhrig UF, Majjigapu SR, Vogel P, Zoete V, Michielin O. Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. 2015;58(24):9421-9437. Comprehensive SAR analysis: unsubstituted and mono-halogenated aminobenzonitriles lack IDO1 activity. View Source
